molecular formula C10H9FO3 B13016567 Ethyl 4-fluoro-2-formylbenzoate

Ethyl 4-fluoro-2-formylbenzoate

Cat. No.: B13016567
M. Wt: 196.17 g/mol
InChI Key: SUCGEXWPXBCCAK-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-2-formylbenzoate is an organic compound with the molecular formula C10H9FO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a formyl group at the second position and a fluoro group at the fourth position, with an ethyl ester group attached to the carboxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-fluoro-2-formylbenzoate can be achieved through several methods. One common approach involves the esterification of 4-fluoro-2-formylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The formyl group can be reduced to an alcohol group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

    Oxidation: 4-fluoro-2-formylbenzoic acid.

    Reduction: Ethyl 4-fluoro-2-hydroxybenzoate.

    Substitution: Ethyl 4-methoxy-2-formylbenzoate (when using sodium methoxide).

Scientific Research Applications

Ethyl 4-fluoro-2-formylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving aromatic compounds.

    Industry: It is used in the production of fine chemicals and as a building block for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of Ethyl 4-fluoro-2-formylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The formyl group can act as an electrophile, participating in various biochemical reactions, while the fluoro group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Ethyl 2-fluoro-4-formylbenzoate: Similar structure but with different positions of the fluoro and formyl groups.

    Ethyl 4-fluoro-3-formylbenzoate: Another isomer with the formyl group at the third position.

    Ethyl 4-chloro-2-formylbenzoate: Similar compound with a chloro group instead of a fluoro group.

Uniqueness: Ethyl 4-fluoro-2-formylbenzoate is unique due to the specific positioning of the fluoro and formyl groups, which can influence its reactivity and interactions with other molecules. The presence of the fluoro group can enhance the compound’s stability and alter its electronic properties, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

ethyl 4-fluoro-2-formylbenzoate

InChI

InChI=1S/C10H9FO3/c1-2-14-10(13)9-4-3-8(11)5-7(9)6-12/h3-6H,2H2,1H3

InChI Key

SUCGEXWPXBCCAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)F)C=O

Origin of Product

United States

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